MPTC-Derived XO Inhibitor 7f Exhibits Mixed-Type Inhibition, a Potentially Favorable Mechanism vs. Classic Competitive Inhibitors
Derivative 7f, a carbohydrazide synthesized directly from MPTC, was identified as a mixed-type inhibitor of Xanthine Oxidase (XO) [1]. This contrasts with the competitive inhibition mechanism of many common XO inhibitors like allopurinol. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, offering a potential advantage in overcoming resistance and providing a more sustained inhibition profile compared to purely competitive inhibitors [1].
| Evidence Dimension | Xanthine Oxidase (XO) Inhibition Mechanism |
|---|---|
| Target Compound Data | Mixed-type inhibitor (Derivative 7f) |
| Comparator Or Baseline | Competitive inhibitor (e.g., Allopurinol) |
| Quantified Difference | Qualitative difference in mechanism; 7f binds to both free enzyme and enzyme-substrate complex, whereas allopurinol binds only to the free enzyme. |
| Conditions | Steady-state kinetics experiment on XO (in vitro) |
Why This Matters
For researchers developing next-generation XO inhibitors, a scaffold that yields mixed-type inhibitors provides a strategic advantage, as this mechanism can be associated with improved in vivo duration of action and the potential to bypass certain resistance mechanisms.
- [1] Shi, A., Wang, D., Wang, H., Wu, Y., Tian, H., Guan, Q., Bao, K., & Zhang, W. (2016). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. RSC Advances, 6(115), 114879-114888. View Source
